molecular formula C10H5F2NO2S B1419137 2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1156584-54-1

2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1419137
CAS RN: 1156584-54-1
M. Wt: 241.22 g/mol
InChI Key: GBWFVHNWUPDSPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of 2-aminothiazoles as a starting material . The critical step to prepare intermediate compounds was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in improved overall yield .


Molecular Structure Analysis

The molecular structure of related compounds such as “3,4-Difluorophenylboronic Acid” has a molecular formula of C6H5BF2O2 and a molecular weight of 157.91 .


Chemical Reactions Analysis

Related compounds like “3,4-Difluorophenylboronic Acid” are used as a building block in the synthesis of several organic compounds including that of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2,3-Difluorophenylacetic acid” include a molecular weight of 172.13, a melting point of 46-50 °C, and a flash point of 113 °C .

Scientific Research Applications

Synthesis and Biological Activities

A variety of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized, demonstrating notable biological activities such as fungicidal and antivirus activities. These derivatives have shown promising results in preliminary bioassays, indicating their potential in fungi and virus control (Fengyun et al., 2015).

Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), structurally similar to 2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid, serve as constrained heterocyclic γ-amino acids, playing a critical role in mimicking secondary protein structures. This has implications in designing helices, β-sheets, turns, and β-hairpins, offering a versatile route to orthogonally protected ATCs (Mathieu et al., 2015).

Conformational Properties in Peptide Mimetics

Research on Boc-protected derivatives of 2-aminomethyl-1,3-thiazole-4-carboxylic acid has contributed to the understanding of conformational properties in novel di- and tripeptide mimetics. The study offers insights into the stability and conformational preferences of these compounds, important for designing peptide-based drugs (Kaiser et al., 2000).

Synthetic Applications

The compound has been utilized in the synthesis of novel chemical structures, demonstrating its versatility in drug discovery programs. This includes the introduction of bromodifluoromethyl groups to thiazoles, indicating its potential in the synthesis of biologically relevant compounds and radiopharmaceutics (Colella et al., 2018).

Fluorescence Properties

Substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles, related to 2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid, have been synthesized and their fluorescence properties investigated. The findings suggest potential applications in the development of fluorescent materials and sensors (Kammel et al., 2016).

Future Directions

The future directions for “2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid” and related compounds could involve their use in the synthesis of more complex organic compounds, potentially leading to the development of new drugs .

properties

IUPAC Name

2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWFVHNWUPDSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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